(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone
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Overview
Description
(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents and nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery .
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. For example, it acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP and subsequent activation of downstream signaling pathways . This can result in various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Imidazole derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Uniqueness
What sets (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]methanone |
InChI |
InChI=1S/C25H25N5O/c1-4-30-24-23(17(3)28-30)21(14-16(2)27-24)25(31)29-13-12-26-22(29)15-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,14H,4,12-13,15H2,1-3H3 |
InChI Key |
WREAJLMEDBGZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN=C3CC4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
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